An In-Depth Technical Guide to 1-Ethyl-3-(4-methylphenyl)thiourea: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 1-Ethyl-3-(4-methylphenyl)thiourea: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-(4-methylphenyl)thiourea, a member of the versatile N,N'-disubstituted thiourea family, holds significant potential in various scientific domains, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Drawing upon established knowledge of structurally related thiourea derivatives, this document also explores its potential biological activities and applications, offering a predictive framework for future research and development endeavors. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds to provide a robust and insightful resource for the scientific community.
Introduction to the Thiourea Scaffold
Thiourea and its derivatives are a well-established class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms.[1] The unique electronic and structural features of the thiourea moiety, including its ability to act as both a hydrogen bond donor and acceptor, impart a wide range of chemical and biological properties to these molecules.[2] This has led to their investigation and application in diverse fields, including as intermediates in organic synthesis, as ligands in coordination chemistry, and, most notably, as scaffolds for the development of therapeutic agents with a broad spectrum of activities.[3][4] These activities include antimicrobial, antifungal, antiviral, anticancer, and enzyme inhibitory properties.[5][6][7][8]
Chemical Structure and Nomenclature
1-Ethyl-3-(4-methylphenyl)thiourea, also known as 1-ethyl-3-p-tolylthiourea, possesses a core thiourea structure with an ethyl group attached to one nitrogen atom and a 4-methylphenyl (p-tolyl) group attached to the other.
IUPAC Name: 1-ethyl-3-(4-methylphenyl)thiourea
Chemical Formula: C10H14N2S
Molecular Weight: 194.30 g/mol
Structure:
Caption: Chemical structure of 1-Ethyl-3-(4-methylphenyl)thiourea.
Synthesis of 1-Ethyl-3-(4-methylphenyl)thiourea
The synthesis of unsymmetrical thioureas like 1-Ethyl-3-(4-methylphenyl)thiourea is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The general and most common method involves the reaction of an isothiocyanate with a primary amine.[9]
General Synthetic Protocol
A solution of p-toluidine (4-methylaniline) in a suitable organic solvent, such as acetone or dichloromethane, is treated with an equimolar amount of ethyl isothiocyanate. The reaction mixture is typically stirred at room temperature for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates out of the solution and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.[9]
Caption: General workflow for the synthesis of 1-Ethyl-3-(4-methylphenyl)thiourea.
Physicochemical Properties
The physicochemical properties of 1-Ethyl-3-(4-methylphenyl)thiourea are influenced by its molecular structure, including the presence of the aromatic ring, the thiocarbonyl group, and the N-H protons capable of hydrogen bonding.
| Property | Predicted Value/Range | Reference/Basis |
| Melting Point (°C) | 100-120 | Based on similar N-aryl-N'-ethyl thioureas |
| Appearance | White to off-white solid | General observation for thiourea derivatives[10] |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO); sparingly soluble in water and non-polar solvents. | General solubility of thioureas[9] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3200-3400 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1500-1600 | Stretching |
| C=S | 1200-1300 | Stretching |
The N-H stretching vibrations are typically observed as one or two sharp bands in the 3200-3400 cm⁻¹ region.[9] The C=S stretching vibration is a key diagnostic peak and is expected to appear in the 1200-1300 cm⁻¹ range.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Aryl) | 8.0 - 9.0 | Broad singlet |
| N-H (Ethyl) | 5.5 - 6.5 | Broad singlet |
| Aromatic (ortho to NH) | ~7.2 | Doublet |
| Aromatic (meta to NH) | ~7.1 | Doublet |
| -CH₂- (Ethyl) | ~3.7 | Quartet |
| -CH₃ (Tolyl) | ~2.3 | Singlet |
| -CH₃ (Ethyl) | ~1.2 | Triplet |
The chemical shifts of the N-H protons can be broad and their positions can vary depending on the solvent and concentration due to hydrogen bonding.[9]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is particularly useful for identifying the thiocarbonyl carbon.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| Aromatic C (ipso to NH) | 135 - 140 |
| Aromatic C (ipso to CH₃) | 130 - 135 |
| Aromatic CH | 120 - 130 |
| -CH₂- (Ethyl) | ~40 |
| -CH₃ (Tolyl) | ~21 |
| -CH₃ (Ethyl) | ~15 |
The most downfield signal in the spectrum is attributed to the thiocarbonyl (C=S) carbon, typically appearing around 180 ppm.[11]
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.30). Fragmentation patterns would likely involve cleavage of the C-N bonds adjacent to the thiocarbonyl group, as well as fragmentation of the ethyl and tolyl substituents.
Potential Biological Activities and Applications
Thiourea derivatives are a rich source of biologically active compounds.[5] While specific studies on 1-Ethyl-3-(4-methylphenyl)thiourea are limited, its structural features suggest potential for a range of biological activities based on structure-activity relationship (SAR) studies of analogous compounds.[12]
Antimicrobial and Antifungal Activity
Many N-aryl thiourea derivatives have demonstrated significant antimicrobial and antifungal properties.[6] The presence of the lipophilic tolyl group and the hydrogen-bonding capabilities of the thiourea moiety could facilitate interaction with microbial cell membranes and enzymes, potentially leading to growth inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent like DMSO to a high concentration.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism (bacterial or fungal) to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxic and Anticancer Activity
Substituted thioureas have been extensively investigated for their cytotoxic effects against various cancer cell lines.[7][13] The mechanism of action often involves the induction of apoptosis. The specific substituents on the aryl ring play a crucial role in determining the potency and selectivity of the cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Potential in vitro biological evaluation workflow for 1-Ethyl-3-(4-methylphenyl)thiourea.
Enzyme Inhibition
The thiourea scaffold is a known pharmacophore for the inhibition of various enzymes, including urease, tyrosinase, and kinases.[2][14] The ability of the thiourea group to coordinate with metal ions in the active sites of metalloenzymes is a key aspect of its inhibitory activity. The nature of the substituents on the nitrogen atoms influences the binding affinity and selectivity.
Conclusion and Future Perspectives
1-Ethyl-3-(4-methylphenyl)thiourea is a readily accessible compound with a chemical structure that suggests a high potential for interesting biological activities. While specific experimental data for this molecule is sparse in the current literature, this technical guide provides a solid foundation for its synthesis, characterization, and predicted properties based on the well-established chemistry of thiourea derivatives.
Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 1-Ethyl-3-(4-methylphenyl)thiourea to provide the foundational experimental data. Subsequently, a systematic evaluation of its biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties, is warranted. Such studies will not only elucidate the specific potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of N,N'-disubstituted thioureas, potentially leading to the development of novel therapeutic agents and other valuable chemical entities.
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